molecular formula C12H11ClF3NO4S B13138824 C12H11ClF3NO4S

C12H11ClF3NO4S

Cat. No.: B13138824
M. Wt: 357.73 g/mol
InChI Key: BTQZZDHTYVPHDY-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the molecular formula C12H11ClF3NO4S (4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)proline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)proline typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride with proline under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)proline: undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorine atom in the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as sulfone, sulfide, and substituted aromatic compounds.

Scientific Research Applications

(4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)proline: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)proline involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)alanine
  • (4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)glycine
  • (4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)valine .

Uniqueness

(4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)proline: is unique due to its specific structural features, such as the presence of a proline moiety, which imparts distinct biological and chemical properties compared to other similar compounds .

Properties

Molecular Formula

C12H11ClF3NO4S

Molecular Weight

357.73 g/mol

IUPAC Name

(2S)-1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H11ClF3NO4S/c13-9-4-3-7(6-8(9)12(14,15)16)22(20,21)17-5-1-2-10(17)11(18)19/h3-4,6,10H,1-2,5H2,(H,18,19)/t10-/m0/s1

InChI Key

BTQZZDHTYVPHDY-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](N(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)O

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.